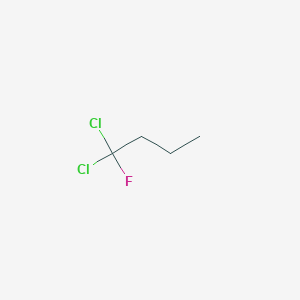

1,1-Dichloro-1-fluorobutane

説明

“1,1-Dichloro-1-fluorobutane” is a type of haloalkane. Haloalkanes are compounds in which one or more hydrogen atoms in an alkane have been replaced by halogen atoms (fluorine, chlorine, bromine or iodine) . Unfortunately, there is limited information available specifically for “1,1-Dichloro-1-fluorobutane”.

Molecular Structure Analysis

The molecular structure of “1,1-Dichloro-1-fluorobutane” consists of a butane molecule where two hydrogen atoms have been replaced by chlorine atoms and one hydrogen atom has been replaced by a fluorine atom .科学的研究の応用

Liquid-phase Adsorption

1,1-Dichloro-1-fluorobutane has been used in studies examining the liquid-phase adsorption/desorption characteristics of similar compounds . These studies have been conducted using various adsorbents such as activated alumina, molecular sieve, granular activated carbon (GAC), extruded activated carbon (EAC), and activated carbon fiber (ACF) . The results of these studies can be used to assess the viability of using these adsorbents for possible 1,1-Dichloro-1-fluorobutane recovery .

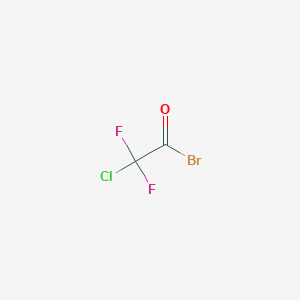

Synthesis of 1,1-Dichloro-1-alkenones

1,1-Dichloro-1-fluorobutane can potentially be used in the synthesis of 1,1-dichloro-1-alkenones . A novel reactivity of 1,1,1-trifluoroalkanones has been reported, where the reaction with AlCl3 results in the formation of 1,1-dichloro-1-alkenones . The reaction scope was found to be broad, with various chain lengths and aryl substituents tolerated .

Organofluorine Chemistry

1,1-Dichloro-1-fluorobutane is a compound of interest in organofluorine chemistry . Organofluorine compounds are known for their high thermal and chemical stability, making them useful in a variety of applications, including pharmaceuticals, agrochemicals, and materials science .

作用機序

Target of Action

As a haloalkane, it may interact with various biological molecules, potentially affecting cellular processes .

Mode of Action

As a haloalkane, it could potentially undergo nucleophilic substitution reactions with biological molecules, leading to changes in their structure and function .

Pharmacokinetics

The pharmacokinetics of 1,1-Dichloro-1-fluorobutane have been studied in rats. The compound is very volatile with a boiling point of 32°C . In vivo metabolic constants for the compound were determined using a physiologically based pharmacokinetic model . The compound was found to be metabolized to 2,2-dichloro-2-fluoroethanol, which was excreted in the urine as its glucuronide conjugate .

Result of Action

It is known that the compound contributes significantly to both ozone depletion and global warming when released into the environment .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,1-Dichloro-1-fluorobutane. For instance, its release into the environment contributes to ozone depletion and global warming . It is a class 2 ozone-depleting substance and is undergoing a global phaseout from production and use under the Montreal Protocol .

特性

IUPAC Name |

1,1-dichloro-1-fluorobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl2F/c1-2-3-4(5,6)7/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBZUPRNUSGSGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(F)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dichloro-1-fluorobutane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methylphenyl)methyl]methanesulfonamide](/img/structure/B3041928.png)

![1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride](/img/structure/B3041941.png)